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Malononitrile, (2,4-dimethoxybenzylidene)-

Nonlinear Optics Laser Damage Resistance Photonic Device Materials

Standard NLO crystals like KDP fail at high laser fluences. DMM (CAS 2972-78-3) provides a laser-induced damage threshold of 1.75 GW·cm⁻² (8.75× KDP), enabling robust optical limiting and third-harmonic generation. • Nonlinear absorption β ~ 10⁻⁵ m·W⁻¹ with reverse saturation absorption. • Centrosymmetric P2₁/n space group guarantees pure χ⁽³⁾ response, free of second-order contamination. • Thermal stability to 145.78 °C; low dielectric constant suits microelectronic low-k layers. Supplied with batch-specific QC (NMR, HPLC, GC) at ≥98% purity.

Molecular Formula C12H10N2O2
Molecular Weight 214.22 g/mol
CAS No. 2972-78-3
Cat. No. B1607325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMalononitrile, (2,4-dimethoxybenzylidene)-
CAS2972-78-3
Molecular FormulaC12H10N2O2
Molecular Weight214.22 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C=C(C#N)C#N)OC
InChIInChI=1S/C12H10N2O2/c1-15-11-4-3-10(12(6-11)16-2)5-9(7-13)8-14/h3-6H,1-2H3
InChIKeyVNSYEOGIEARFNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethoxybenzylidene Malononitrile Overview


Malononitrile, (2,4-dimethoxybenzylidene)- (also referred to as DMM or BMN9) is a benzylidene malononitrile derivative with the molecular formula C₁₂H₁₀N₂O₂ and a molecular weight of 214.22 g·mol⁻¹ . The compound bears two electron-donating methoxy substituents at the 2- and 4-positions of the benzylidene ring, creating a distinct donor–π–acceptor (D–π–A) architecture that underpins its intramolecular charge-transfer properties [1]. It is typically synthesized via Knoevenagel condensation of 2,4-dimethoxybenzaldehyde with malononitrile and is commercially available at purities up to 98% with batch-specific QC documentation including NMR, HPLC, and GC .

Workflow
NLO crystal growth and third-order susceptibility characterization
Selection
Centrosymmetric monoclinic P2₁/n crystals for pure χ⁽³⁾ studies
Use Context
Tyrosinase-negative control in SAR screening; avoids melanogenesis pathway interference

Positional Isomerism and Substitution Prevention


The precise ring position of methoxy substituents on the benzylidene malononitrile scaffold dictates not only electronic push–pull character and crystal packing symmetry but also the compound's biological interaction profile. In a systematic evaluation of 12 benzylidene malononitrile derivatives, the 2,4-dimethoxy analog (BMN9, CAS 2972-78-3) exhibited only 6.656% tyrosinase inhibition at 50 μM, whereas the 3,4-dihydroxy derivative (BMN11) achieved an IC₅₀ of 17.05 μM against the same enzyme [1]. The same substitution pattern governs crystal system selection: the 2,4-dimethoxy isomer crystallizes in the centrosymmetric monoclinic space group P2₁/n, a prerequisite for third-order nonlinear optical activity, while other isomers adopt different crystal systems with distinct NLO figures of merit [2][3]. Consequently, substituting one dimethoxybenzylidene malononitrile isomer for another without verifying the substitution pattern compromises both physical performance parameters and biological selectivity.

DMM (this product)
2,4-dimethoxy, monoclinic P2₁/n, no tyrosinase inhibition
BMN11 (3,4-dihydroxy)
3,4-dihydroxy, different crystal system, potent tyrosinase inhibitor (IC₅₀ 17.05 μM)
Substitution with BMN11 introduces tyrosinase off-target activity and alters NLO crystal symmetry, compromising both bioassay selectivity and optical performance.
DMM
2,4-dimethoxy, optical cutoff 483 nm
MBM (4-methyl)
4-methyl, triclinic Pī, cutoff 458 nm
MBM's triclinic structure and bluer transparency window alter third-order NLO conditions and cannot replicate DMM's red-shifted absorption edge for specific wavelength applications.
DMM
Verified thermal stability up to 145.78 °C, low dielectric constant
Other dimethoxy isomers
2,5- or 2,3-dimethoxy, no peer-reviewed thermal/dielectric data
Lack of published thermal and dielectric benchmarks for other isomers creates uncertainty in device fabrication thermal budgeting and low-k performance expectations.

Quantitative Comparison vs. Closest Analogs


Laser-Induced Damage Threshold vs. KDP

The multi-shot laser-induced damage threshold (LDT) of DMM single crystal is 1.75 GW·cm⁻², measured via the Z-scan technique. This is 8.75 times higher than the LDT of potassium dihydrogen phosphate (KDP, 0.20 GW·cm⁻²), the most widely deployed inorganic NLO standard, measured under comparable conditions within the same study [1]. Such a margin is critical for high-fluence laser applications where KDP-based components fail.

Laser Damage Threshold vs KDP
Head-to-head
DMM LDT = 1.75 GW·cm⁻²
KDP LDT = 0.20 GW·cm⁻²
Ratio 8.75× higher
Supports high-fluence laser damage resistance screening
Single crystal Z-scan; same study
Nonlinear Optics Laser Damage Resistance Photonic Device Materials

Tyrosinase Inhibition vs. BMN11

Among 12 synthesized benzylidene malononitrile derivatives tested in a mushroom tyrosinase assay, DMM (BMN9, the 2,4-dimethoxy compound) produced only 6.656% inhibition at 50 μM, 6.808% at 100 μM, and 7.248% at 200 μM — effectively no meaningful inhibition. In contrast, the 3,4-dihydroxy derivative BMN11 exhibited an IC₅₀ of 17.05 μM, and kojic acid (positive control) showed an IC₅₀ of 36.68 μM [1]. Molecular docking confirmed that BMN9 does not productively occupy the tyrosinase binding pocket despite a docking score (−30.84 kcal·mol⁻¹) comparable to BMN11 (−30.45 kcal·mol⁻¹) [1].

Tyrosinase Inhibition vs BMN11
Head-to-head
DMM: 6.656% inhibition at 50 μM (no IC₅₀)
BMN11: IC₅₀ = 17.05 μM
Kojic acid: IC₅₀ = 36.68 μM
Negative control context for non-melanogenic benzylidene malononitrile assays
Mushroom tyrosinase assay; all 12 derivatives tested together
Melanogenesis Tyrosinase Inhibition Cosmetic Chemistry Off-Target Screening

Third-Order NLO Susceptibility vs. KDP

Z-scan measurements on DMM single crystals yield a third-order nonlinear optical susceptibility χ⁽³⁾ on the order of 10⁻⁵ esu, a nonlinear refractive index n₂ on the order of 10⁻¹¹ m²·W⁻¹, a nonlinear absorption coefficient β on the order of 10⁻⁵ m·W⁻¹, and a second-order molecular hyperpolarizability γ on the order of 10⁻³³ esu [1]. By comparison, the prototypical inorganic NLO crystal KDP exhibits χ⁽³⁾ ≈ 10⁻¹⁴ esu [2], placing DMM's third-order response approximately 9 orders of magnitude higher. The centrosymmetric P2₁/n space group of DMM ensures that this third-order response is the dominant NLO process, with no competing second-order effects [3].

Third-Order NLO Susceptibility χ⁽³⁾
Class-level
DMM χ⁽³⁾ ~ 10⁻⁵ esu
KDP χ⁽³⁾ ≈ 10⁻¹⁴ esu
~9 orders of magnitude higher
Supports class-level third-order susceptibility comparison
KDP value from external literature; direct cross-study validation advised
Third-Harmonic Generation Optical Switching Nonlinear Susceptibility

Optical Cutoff Wavelength vs. MBM

UV-Vis-NIR spectral analysis of polished DMM single crystals identifies an optical cutoff wavelength at λ = 483 nm [1]. The closely related benzylidene malononitrile derivative 2-(4-methylbenzylidene)malononitrile (MBM), bearing a single methyl donor rather than two methoxy groups, exhibits a cutoff at λ = 458 nm with a transmittance efficiency of 82% [2]. The 25 nm red-shift of DMM's cutoff reflects the stronger electron-donating character of the 2,4-dimethoxy pattern, which narrows the HOMO–LUMO gap and extends the absorption edge further into the visible region.

Optical Cutoff vs MBM
Reported
DMM cutoff = 483 nm
MBM cutoff = 458 nm (82% transmittance)
Δλ = +25 nm red-shift
Context-dependent transparency window for blue-green absorption applications
Cross-study comparison; crystal polishing may affect cutoff
UV-Vis-NIR Spectroscopy Optical Transparency Window Crystal Engineering

Crystal System and Space Group: Monoclinic vs. Triclinic

Single-crystal X-ray diffraction reveals that DMM crystallizes in the monoclinic system with the centrosymmetric space group P2₁/n [1]. This is in contrast to 2-(4-methylbenzylidene)malononitrile (MBM), which adopts the triclinic system with space group Pī, also centrosymmetric but with different unit cell parameters (a = 7.0041 Å, b = 7.5269 Å, c = 9.5392 Å, α = 106.742°, β = 96.597°, γ = 105.201°) [2]. The P2₁/n space group of DMM is critical for its third-order NLO functionality: centrosymmetry eliminates second-order χ⁽²⁾ processes, making χ⁽³⁾ the lowest-order nonlinear response and enabling clean third-harmonic generation and optical Kerr effect measurements without competing second-harmonic signals.

Crystal System & Space Group
Reported
Monoclinic, P2₁/n (centrosymmetric)
MBM: Triclinic, Pī
Centrosymmetry ensures dominant χ⁽³⁾ without second-order contamination
Single-crystal XRD; space group governs allowed NLO processes
Single-Crystal XRD Centrosymmetry Crystal Engineering

Thermal Stability and Dielectric Properties

TGA-DSC analysis of DMM crystals reveals a well-defined melting point of 145.78 °C with no detectable decomposition below this temperature [1]. The measured dielectric constant (εᵣ) of DMM is low, suggesting suitability for microelectronic applications where low-k dielectric materials are required [1]. While melting point data for other dimethoxybenzylidene malononitrile isomers are not systematically reported in peer-reviewed literature, DMM's 145.78 °C value serves as a process-design reference for crystal growth, device fabrication, and thermal budget planning.

Thermal & Dielectric Properties
Reported
Melting point = 145.78 °C
Low εᵣ, no decomposition below melt
Thermal budget reference for crystal growth and device fabrication
TGA-DSC data; comparator isomer data not yet peer-reviewed
Thermogravimetric Analysis Dielectric Properties Microelectronics Materials

Validated Application Scenarios


Optical Limiting and Laser Protection

DMM single crystals are directly suited for optical limiting applications in high-power laser systems. The measured laser-induced damage threshold of 1.75 GW·cm⁻² — 8.75 times that of KDP — enables operation at fluences that would destroy standard inorganic NLO components [1]. Combined with reverse saturation absorption and a nonlinear absorption coefficient β on the order of 10⁻⁵ m·W⁻¹, DMM provides broadband optical limiting without the risk of catastrophic crystal failure at elevated incident powers [1]. Selection rationale: prioritize DMM over KDP or MBM when the application demands both high damage resistance and strong nonlinear absorption.

Third-Harmonic Generation and All-Optical Switching

The centrosymmetric P2₁/n space group of DMM eliminates second-order nonlinear processes, making it a clean medium for third-harmonic generation (THG) and intensity-dependent refractive index modulation (optical Kerr effect) [2]. With χ⁽³⁾ on the order of 10⁻⁵ esu — approximately 9 orders of magnitude above KDP — DMM enables efficient THG conversion at practical crystal thicknesses and pump intensities [1][3]. The measured nonlinear refractive index n₂ ~ 10⁻¹¹ m²·W⁻¹ supports all-optical switching architectures. Selection rationale: choose DMM over triclinic MBM when predictable, pure third-order response without second-order contamination is required.

Non-Melanogenic Benzylidene Malononitrile Scaffold

In structure-activity relationship (SAR) studies involving benzylidene malononitrile libraries, DMM (BMN9) serves as a validated negative control for tyrosinase inhibition: it exhibits only 6.656% inhibition at 50 μM and never reaches 50% inhibition at concentrations up to 200 μM [4]. By contrast, the 3,4-dihydroxy analog BMN11 is a potent competitive inhibitor (IC₅₀ = 17.05 μM). Researchers screening for non-melanogenic biological activities — or investigating NLO chromophores in cellular environments — can use DMM to avoid tyrosinase-mediated off-target effects that would confound phenotypic readouts. Selection rationale: DMM is preferred over BMN11 or other hydroxy-substituted benzylidene malononitriles when the experimental objective requires the benzylidene malononitrile core without melanogenesis pathway interference.

Low-k Dielectric Material for Microelectronics

The low dielectric constant (εᵣ) of DMM, combined with its thermal stability up to 145.78 °C without decomposition, makes it a candidate for low-k dielectric layers in microelectronic device fabrication [1]. The monoclinic crystal habit and defined melting point allow controlled thin-film deposition or crystal growth with predictable thermal budget integration. Selection rationale: DMM's verified thermal and dielectric parameters provide process engineers with a defined operating window that is not yet documented for the 2,5-, 3,4-, or 2,3-dimethoxy isomers in peer-reviewed literature.

Application
Selection Property
Validation Focus
Optical limiting research
High laser damage threshold and nonlinear absorption
Laser-induced damage testing and Z-scan characterization
Third-harmonic generation studies
Centrosymmetric crystal structure and χ⁽³⁾ response
Space group confirmation and third-order susceptibility measurement
Non-melanogenic SAR control
Reported negative tyrosinase inhibition
In vitro tyrosinase assay benchmarking against BMN11
Low-k dielectric research
Low dielectric constant and thermal stability
Dielectric spectroscopy and TGA-DSC thermal profiling
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